molecular formula C20H18ClNO2 B069563 Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate CAS No. 171507-26-9

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate

Cat. No. B069563
M. Wt: 339.8 g/mol
InChI Key: YTKGEFYSQBUWCP-UHFFFAOYSA-N
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Description

“Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate” is a complex organic compound. It appears to contain a benzene ring (benzenemethanamine), a phenyl group (alpha-phenyl-), and a 3-chlorobenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenemethanamine and phenyl groups would contribute to the aromaticity of the compound, while the 3-chlorobenzoate group would introduce an element of polarity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The benzenemethanamine group could potentially undergo electrophilic aromatic substitution reactions, while the 3-chlorobenzoate group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings would likely make the compound relatively stable and non-reactive, while the 3-chlorobenzoate group could potentially make the compound more polar and increase its solubility in polar solvents .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-chlorobenzoic acid;diphenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKGEFYSQBUWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169115
Record name Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate

CAS RN

171507-26-9
Record name Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171507269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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